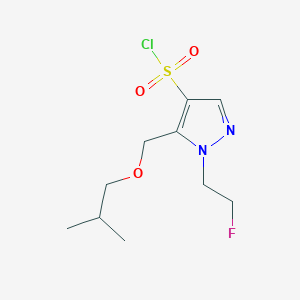

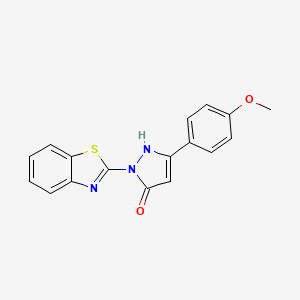

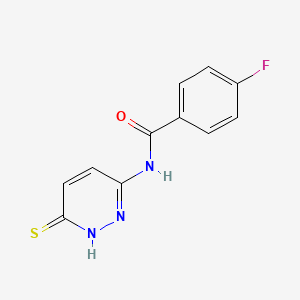

ethyl 2-(6-amino-1H-indazol-1-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate, also known as EIAA, is an organic compound with a wide range of applications in the scientific community. It has been used in a variety of laboratory experiments and is a key component in many biochemical and physiological processes.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a precursor for developing drugs targeting specific diseases. The indazole moiety contributes to bioactivity, and modifications around the acetate group allow fine-tuning of pharmacokinetic properties. For instance, derivatives of this compound have shown promise in cancer therapy, anti-inflammatory treatments, and kinase inhibitors .

Agrochemicals and Crop Protection

The indazole ring system plays a crucial role in the design of agrochemicals. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate derivatives have been investigated as herbicides, fungicides, and insecticides. Researchers aim to enhance selectivity, efficacy, and environmental safety by optimizing substituents on the indazole core. These compounds may contribute to sustainable agriculture and pest management .

Photodynamic Therapy (PDT) Agents

Indazole-based molecules exhibit interesting photophysical properties. Researchers have explored their use as photosensitizers in PDT—a non-invasive cancer treatment that involves light activation of a photosensitizer to generate reactive oxygen species, leading to tumor cell destruction. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate derivatives could serve as potential PDT agents, provided they exhibit appropriate absorption and emission properties .

Material Science and Organic Electronics

Functional materials based on indazole derivatives have gained attention. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate can be incorporated into organic semiconductors, light-emitting diodes (LEDs), and solar cells. Researchers explore its electronic properties, charge transport behavior, and stability. These materials hold promise for flexible electronics and optoelectronic devices .

Coordination Chemistry and Metal Complexes

The amino group in ethyl 2-(6-amino-1H-indazol-1-yl)acetate allows coordination with transition metals. Researchers have synthesized metal complexes using this ligand. These complexes find applications in catalysis, sensing, and molecular recognition. The indazole backbone imparts unique reactivity, making these complexes intriguing targets for further investigation .

Dye Sensitizers for Solar Cells

Indazole-based dyes have been explored as sensitizers in dye-sensitized solar cells (DSSCs). These cells convert sunlight into electricity using a photoactive dye adsorbed on a semiconductor surface. Ethyl 2-(6-amino-1H-indazol-1-yl)acetate derivatives could contribute to improving DSSC efficiency by optimizing light absorption and electron injection properties .

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3987–4000. Link Preliminary results from: Zhang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl Compounds. Molecules, 29(2), 332. Link

Mécanisme D'action

Target of Action

Ethyl 2-(6-amino-1H-indazol-1-yl)acetate is a compound that belongs to the indazole class of heterocyclic compounds . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole-containing compounds generally work by inhibiting, regulating, or modulating their target proteins

Biochemical Pathways

Indazole-containing compounds are known to affect a variety of biochemical pathways depending on their specific targets

Result of Action

Indazole-containing compounds are known to have a wide variety of effects depending on their specific targets

Propriétés

IUPAC Name |

ethyl 2-(6-aminoindazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)7-14-10-5-9(12)4-3-8(10)6-13-14/h3-6H,2,7,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBYZSAATYCNMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=CC(=C2)N)C=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B2434552.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2434555.png)

![5-bromo-N-[(2-methoxyadamantan-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2434561.png)

![5-[3-(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2434562.png)

![1-Cyclohexyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2434567.png)

![N-[(4-methylphenyl)methyl]-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide](/img/structure/B2434570.png)